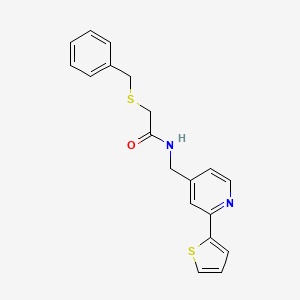
2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTM and has been synthesized using different methods.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves the reaction of 2-(benzylthio)acetic acid with 2-(thiophen-2-yl)pyridine-4-carbaldehyde in the presence of a reducing agent to form the corresponding alcohol. This alcohol is then reacted with N-chloromethylacetamide to yield the final product.
Starting Materials
2-(benzylthio)acetic acid, 2-(thiophen-2-yl)pyridine-4-carbaldehyde, Reducing agent, N-chloromethylacetamide
Reaction
Step 1: React 2-(benzylthio)acetic acid with 2-(thiophen-2-yl)pyridine-4-carbaldehyde in the presence of a reducing agent to form the corresponding alcohol., Step 2: React the alcohol from step 1 with N-chloromethylacetamide to yield the final product, 2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide.
作用机制
The mechanism of action of BPTM is not fully understood. However, it has been suggested that BPTM inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
生化和生理效应
BPTM has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of HDACs. BPTM has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
BPTM has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. BPTM has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations is that its mechanism of action is not fully understood. BPTM also has low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the research on BPTM. One of the directions is to further investigate its mechanism of action. This will help in the development of more effective cancer therapies. Another direction is to investigate the potential of BPTM in the treatment of other diseases, such as neurodegenerative diseases. BPTM has also been shown to have anti-inflammatory and antioxidant properties, which opens up the possibility of its use in the treatment of inflammatory diseases.
Conclusion:
BPTM is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potential applications in cancer research. BPTM has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of HDACs. BPTM has several advantages and limitations for lab experiments, and there are several future directions for the research on BPTM.
科学研究应用
BPTM has been extensively studied for its potential applications in various fields. One of the most significant applications of BPTM is in the field of cancer research. BPTM has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-benzylsulfanyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-19(14-23-13-15-5-2-1-3-6-15)21-12-16-8-9-20-17(11-16)18-7-4-10-24-18/h1-11H,12-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQGRDVUQQARAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[{2-[(4-fluorophenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2975392.png)
![2-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2975395.png)
![4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile](/img/structure/B2975396.png)
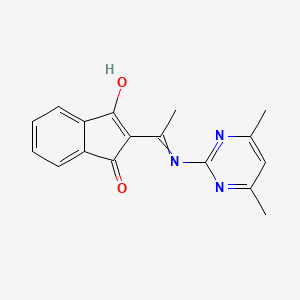
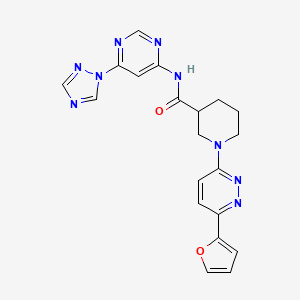
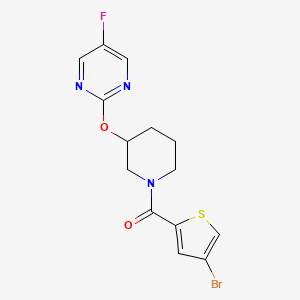
![N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2975403.png)
![6-ethyl 3-methyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2975405.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975408.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2975411.png)
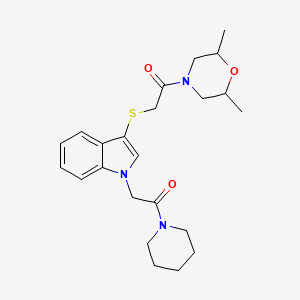
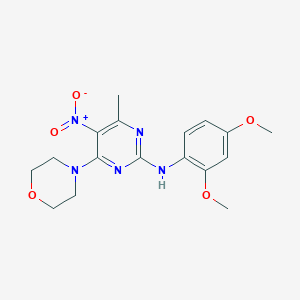
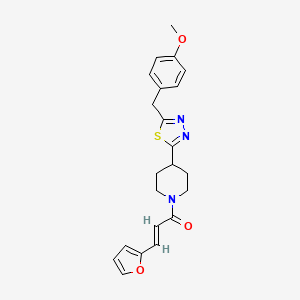
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)